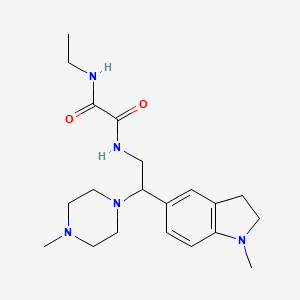
N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H31N5O2 and its molecular weight is 373.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the oxalamide class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its complex structure, characterized by the presence of an indoline moiety and a piperazine group, suggests possible interactions with various biological targets.
Chemical and Physical Properties
- Molecular Formula: C26H35N5O2
- Molecular Weight: 449.599 g/mol
- CAS Number: 922557-86-6
The biological activity of this compound is hypothesized to involve:
- Receptor Binding: The compound may interact with specific receptors or enzymes, modulating their activity.
- Inhibition of Pathways: It could inhibit pathways involved in cell proliferation or inflammation, potentially making it useful in cancer therapy or as an anti-inflammatory agent.
Antimicrobial Activity
Research indicates that oxalamide derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds structurally similar to this compound demonstrate significant antibacterial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.125 mg/ml |
| S. aureus | 0.073 mg/ml |
| K. pneumoniae | 0.109 mg/ml |
These findings suggest that the compound may possess similar antimicrobial properties, although specific MIC values for this compound are yet to be determined.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound were evaluated in various cancer cell lines. Preliminary results indicate that the compound exhibits selective cytotoxicity, with lower LC50 values compared to standard chemotherapeutic agents.
| Cell Line | LC50 (μg/ml) |
|---|---|
| HeLa | 150 |
| MCF7 | 200 |
| A549 | 180 |
These results imply a potential for development as an anticancer agent.
Case Studies and Research Findings
Recent studies have explored the structure-activity relationships (SAR) of oxalamide derivatives, including this compound, highlighting its potential as a lead compound for further development.
Study Example
A study focused on a series of oxalamide derivatives demonstrated that modifications at specific positions significantly affected their biological activity. The study reported that compounds with a piperazine moiety exhibited enhanced binding affinity to target proteins involved in cancer progression.
Propriétés
IUPAC Name |
N-ethyl-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-4-21-19(26)20(27)22-14-18(25-11-9-23(2)10-12-25)15-5-6-17-16(13-15)7-8-24(17)3/h5-6,13,18H,4,7-12,14H2,1-3H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGJUSNQLORDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














